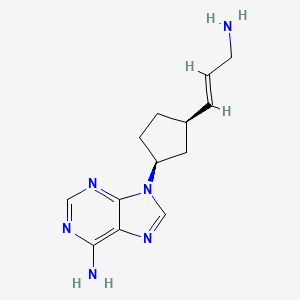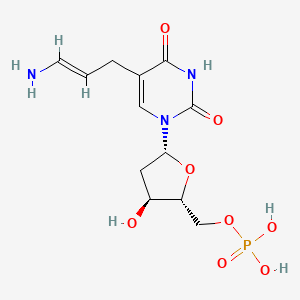![molecular formula C62H100Br2N2O2 B12933556 6,6'-Dibromo-1,1'-bis(3-decyltridecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/no-structure.png)
6,6'-Dibromo-1,1'-bis(3-decyltridecyl)-[3,3'-biindolinylidene]-2,2'-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound with a unique structure that includes bromine atoms and long alkyl chains
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves the bromination of a precursor biindolinylidene compound. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent under controlled temperature and time conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control the reaction parameters precisely. The process would include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove the bromine atoms or to alter the compound’s structure.
Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.
科学研究应用
6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials with unique electronic properties.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a component in drug delivery systems or as a therapeutic agent.
Industry: The compound’s electronic properties make it suitable for use in organic electronics, such as organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs).
相似化合物的比较
Similar Compounds
- 6,6’-Dibromo-1,1’-bis(2-decyldodecyl)-[3,3’-biindolinylidene]-2,2’-dione
- 6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione
Uniqueness
6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione is unique due to its specific alkyl chain length and the position of the bromine atoms. These structural features can significantly influence its electronic properties and reactivity, making it distinct from other similar compounds.
属性
分子式 |
C62H100Br2N2O2 |
|---|---|
分子量 |
1065.3 g/mol |
IUPAC 名称 |
(3E)-6-bromo-3-[6-bromo-1-(3-decyltridecyl)-2-oxoindol-3-ylidene]-1-(3-decyltridecyl)indol-2-one |
InChI |
InChI=1S/C62H100Br2N2O2/c1-5-9-13-17-21-25-29-33-37-51(38-34-30-26-22-18-14-10-6-2)45-47-65-57-49-53(63)41-43-55(57)59(61(65)67)60-56-44-42-54(64)50-58(56)66(62(60)68)48-46-52(39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4/h41-44,49-52H,5-40,45-48H2,1-4H3/b60-59+ |
InChI 键 |
SRJPKVOZZQYJBQ-BCLHHTJESA-N |
手性 SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CCN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CCC(CCCCCCCCCC)CCCCCCCCCC)/C1=O |
规范 SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCC(CCCCCCCCCC)CCCCCCCCCC)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


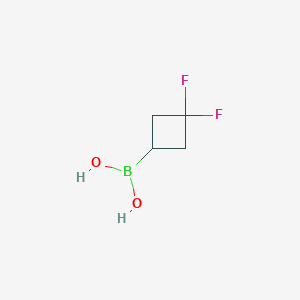
![8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B12933483.png)

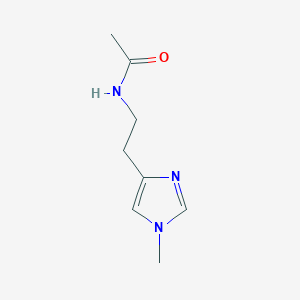
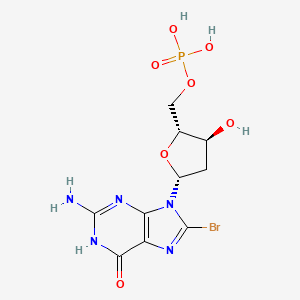

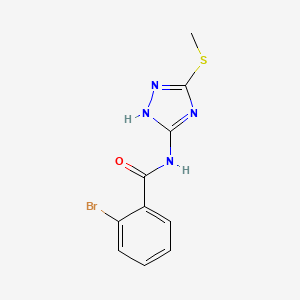

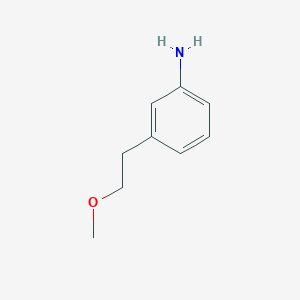

![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
